Flurbiprofen-d3 is a deuterated form of Flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) belonging to the 2-arylpropionic acid class. [, , , ] This deuteration involves the replacement of three hydrogen atoms (H) with three deuterium atoms (D) in the chemical structure of Flurbiprofen. In scientific research, Flurbiprofen-d3 serves primarily as an internal standard for analytical techniques, particularly in mass spectrometry. [, , ] Its role as an internal standard stems from its similar chemical behavior to Flurbiprofen, coupled with distinct mass spectrometric properties due to the presence of deuterium. This allows for accurate quantification of Flurbiprofen in complex biological matrices.
Flurbiprofen-D3 is synthesized from flurbiprofen through various chemical methods that incorporate deuterium into specific positions of the molecule. This compound falls under the category of NSAIDs, which are widely used in clinical settings for their ability to inhibit cyclooxygenase enzymes, thereby reducing prostaglandin synthesis. The classification of flurbiprofen as a racemic mixture allows for both enantiomers to exhibit therapeutic effects, although the S-enantiomer is generally more active.
The synthesis of Flurbiprofen-D3 can be accomplished through several methods, including:
The technical details involve careful control of reaction conditions such as temperature, pressure, and solvent choice to ensure high yields and purity of the deuterated product.
Flurbiprofen-D3 retains the core structure of flurbiprofen but incorporates three deuterium atoms at specific positions within its molecular framework. The molecular formula remains similar to that of flurbiprofen, , with alterations in molecular weight due to the presence of heavier deuterium isotopes.
Flurbiprofen-D3 participates in various chemical reactions similar to its non-deuterated counterpart. Key reactions include:
In these reactions, the presence of deuterium may alter reaction kinetics and mechanisms due to the kinetic isotope effect, which can influence drug metabolism and efficacy.
Flurbiprofen-D3 exerts its pharmacological effects primarily through inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to decreased synthesis of prostaglandins involved in inflammation and pain signaling. The mechanism involves:
Flurbiprofen-D3 exhibits similar physical properties to flurbiprofen but may show differences due to isotopic substitution:
Flurbiprofen-D3 has several scientific applications:
Flurbiprofen-d3 represents a strategically deuterated analog of the nonsteroidal anti-inflammatory drug (NSAID) flurbiprofen, where three hydrogen atoms at the methyl group (C-3 position) are replaced with stable deuterium isotopes (D or ²H). This molecular modification creates a chemically analogous compound with near-identical pharmacological properties while introducing distinctive physicochemical characteristics that make it invaluable for advanced research applications. Unlike radioactive isotopes, deuterium incorporation provides a stable isotopic label that does not decay over time, enabling safer handling and eliminating radiation-related experimental complications. The introduction of deuterium atoms at this specific molecular location capitalizes on the isotopic effect – where deuterium's higher atomic mass compared to hydrogen subtly influences bond kinetics without substantially altering the compound's steric or electronic configuration. This precise modification strategy maintains the parent compound's biological activity while creating a distinct analytical signature essential for modern pharmaceutical research [2] [8].
Flurbiprofen-d3 is systematically named as 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic-3,3,3-d₃ acid according to IUPAC nomenclature conventions. This nomenclature precisely identifies both the molecular structure and deuteration position. The compound carries the CAS Registry Number 1185133-81-6, providing a unique identifier across chemical databases and regulatory documentation. Its molecular formula is C₁₅H₁₀D₃FO₂, with a molecular weight of 247.28 g/mol – approximately 3 amu higher than non-deuterated flurbiprofen (244.26 g/mol) due to deuterium's greater atomic mass [7] [8].
The structural core consists of a biphenyl scaffold with a fluorine substituent at the ortho position (C-2) of one phenyl ring and a propanoic acid group bearing the deuterium substitution at the C-3 position on the adjacent phenyl ring (C-4 position). The deuteration specifically occurs at the methyl group of the propanoic acid side chain, represented in the SMILES notation as FC₁=CC(C(C(O)=O)C([²H])([²H])[²H])=CC=C₁C₂=CC=CC=C₂. This structural specificity is crucial as the methyl group represents a primary site of metabolic oxidation in the parent compound. Crystallographic analysis reveals that deuteration does not significantly alter the molecular conformation, with the compound maintaining similar crystalline properties to its non-deuterated counterpart, typically presenting as a white to off-white solid with a melting point range of 108-110°C [2] [7] [8].
Table 1: Systematic Nomenclature and Identifiers for Flurbiprofen-d3
Nomenclature Type | Designation |
---|---|
IUPAC Name | 2-(2-fluoro-[1,1'-biphenyl]-4-yl)propanoic-3,3,3-d₃ acid |
Chemical Formula | C₁₅H₁₀D₃FO₂ |
Molecular Weight | 247.28 g/mol |
CAS Registry Number | 1185133-81-6 |
Common Synonyms | dl-Flurbiprofen-d3; Ansaid-d₃; Froben-d₃; Adfeed-d₃; Zepolas-d₃; U 27182-d₃ |
SMILES Notation | FC₁=CC(C(C(O)=O)C([²H])([²H])[²H])=CC=C₁C₂=CC=CC=C₂ |
Stable isotope labeling with deuterium has emerged as an indispensable methodology in modern pharmaceutical research, particularly for compounds like flurbiprofen-d₃ that serve as internal standards in quantitative bioanalysis. The incorporation of stable heavy isotopes creates molecules with nearly identical chemical behavior to their non-deuterated counterparts while introducing sufficient mass difference for distinct detection using mass spectrometric techniques. This precise detection capability enables researchers to differentiate administered compounds from endogenous metabolites or background molecules in complex biological matrices such as plasma, urine, or tissue homogenates [2] [3] [8].
The application of flurbiprofen-d₃ in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) exemplifies its primary research utility. When added in known quantities to biological samples before extraction, flurbiprofen-d₃ experiences nearly identical extraction efficiency and ionization effects as endogenous flurbiprofen. However, its 3 amu higher molecular mass allows it to be distinguished in the mass spectrometer, creating a reliable reference signal against which the native compound can be quantified. This methodology significantly enhances analytical precision by compensating for matrix effects and procedural losses, with studies demonstrating quantification accuracy improvements of >95% compared to external standardization methods [8] [9].
Beyond analytical applications, deuterated compounds enable sophisticated tracer studies for investigating drug metabolism and disposition. Flurbiprofen-d₃ allows researchers to track the metabolic fate of the parent molecule through various enzymatic pathways without interference from endogenous compounds. This application is particularly valuable for identifying and quantifying metabolites in absorption, distribution, metabolism, and excretion (ADME) studies. Furthermore, deuterium labeling provides critical insights into metabolic stability, as the kinetic isotope effect (KIE) from deuterium substitution can potentially slow metabolic transformations at the deuterated site, offering preliminary insights into metabolic "soft spots" in molecular structures [2] [3].
Table 2: Research Applications of Stable Isotope Labeling with Flurbiprofen-d₃
Research Application | Mechanism | Research Benefit |
---|---|---|
Quantitative Bioanalysis | Serves as internal standard in LC-MS/MS | Compensates for matrix effects and extraction variability, enabling precise quantification |
Metabolic Pathway Tracing | Distinct mass signature tracks drug-related material | Allows discrimination between administered compound and endogenous molecules in ADME studies |
Metabolic Stability Assessment | Deuterium substitution creates kinetic isotope effect | Reveals primary metabolic sites and potential structural modifications to improve half-life |
Pharmacokinetic Profiling | Enables simultaneous detection of parent and metabolites | Facilitates comprehensive understanding of drug disposition without cross-interference |
Enzyme Reaction Phenotyping | Distinguishes substrate depletion pathways | Identifies enzymes responsible for metabolism (CYP isoforms) |
The strategic deuteration of flurbiprofen creates a compound with highly comparable physicochemical properties to its non-deuterated counterpart while introducing subtle differences that can be leveraged in research settings. Both compounds share nearly identical polar surface areas (37.3 Ų), logP values (approximately 3.68), and pKa characteristics (carboxylic acid group pKa ~4.2-4.5). These similarities translate to comparable solubility profiles in organic solvents, with both forms demonstrating high solubility in dimethyl sulfoxide (DMSO) (>100 mg/mL or >404 mM). This identical solubility behavior ensures that deuterated and non-deuterated forms can be used interchangeably in most in vitro assay systems without methodological adjustments [2] [6] [7].
Despite these similarities, critical differences emerge in spectroscopic properties and metabolic stability. Mass spectrometry analysis reveals the characteristic mass shift of +3 amu for the molecular ion cluster of flurbiprofen-d₃ compared to flurbiprofen. This difference is particularly evident in the fragmentation pattern where the deuterated methyl group retains its isotopic signature in daughter ions. More significantly, deuterium substitution induces a measurable kinetic isotope effect (KIE) in metabolic transformations involving the methyl group. The carbon-deuterium bond (C-D) exhibits greater bond strength compared to the carbon-hydrogen bond (C-H), requiring more energy for oxidative processes. This translates to potentially reduced metabolic clearance for pathways directly involving oxidation at the deuterated methyl position, particularly cytochrome P450-mediated hydroxylation. Studies indicate that while flurbiprofen undergoes significant metabolism to 4'-hydroxyflurbiprofen via methyl group oxidation, flurbiprofen-d₃ demonstrates approximately 20-30% slower formation of this primary metabolite in hepatic microsome models [2] [6] [8].
Analytically, the compounds display distinct chromatographic behaviors in high-resolution separation techniques. While sharing nearly identical retention times in reversed-phase chromatography systems, flurbiprofen-d₃ can be completely resolved from its non-deuterated analog using specialized chromatographic conditions optimized for isotope separation. This distinct separation enables the precise quantification of each form in mixtures and provides a critical quality control parameter for ensuring no isotopic dilution occurs during stability studies. The vibrational spectroscopy profile also differs, with flurbiprofen-d₃ exhibiting characteristic shifts in the C-H stretching region (shifted to 2100-2200 cm⁻¹) of infrared spectra, providing a definitive identification method [7] [8].
Table 3: Comparative Analysis of Flurbiprofen and Flurbiprofen-d₃
Property | Flurbiprofen | Flurbiprofen-d₃ | Analytical/Significance |
---|---|---|---|
Molecular Weight | 244.26 g/mol | 247.28 g/mol | Mass spectrometry differentiation (+3 amu) |
Solubility in DMSO | >100 mg/mL | >100 mg/mL | Identical formulation compatibility |
Mass Spectrometry (m/z) | [M-H]⁻ 243.1 | [M-H]⁻ 246.1 | LC-MS/MS quantification without interference |
Metabolic Oxidation Rate | Reference value | ~20-30% reduction | Potential altered metabolic profile in specific pathways |
IR Spectroscopy (C-H stretch) | ~2900-3000 cm⁻¹ | ~2100-2200 cm⁻¹ (C-D) | Distinct spectroscopic signature for identification |
Production Cost | Standard | Premium (~5-10x higher) | Research budget considerations |
CAS No.: 112484-85-2
CAS No.: 10606-14-1